molecular formula C8H13N3O B2710808 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine CAS No. 1094927-54-4

6-methoxy-N2,N2-dimethylpyridine-2,5-diamine

Cat. No.: B2710808
CAS No.: 1094927-54-4
M. Wt: 167.212
InChI Key: ZEOLFPULWLFLOJ-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and two dimethyl groups attached to the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 2,5-diaminopyridine with methoxy and dimethyl groups under controlled conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are essential for its functionalization and application in biological studies.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. Its mechanism may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing signal transduction pathways.

These interactions can lead to various physiological effects which are critical for understanding its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, similar pyridine derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Related compounds have demonstrated antifungal effects, indicating a potential for broader antimicrobial applications.
  • Cytotoxicity : Some studies report cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
6-Methoxy-N2-methylpyridine-2,5-diamineOne less methyl groupModerate antibacterial activity
6-Methoxy-2-methylamino-3-aminopyridineDifferent functional groupsSignificant antifungal activity
4-Amino-3-methoxypyridineLacks dimethyl substitutionLower cytotoxicity

This table highlights how structural variations can influence biological activities.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various pyridine derivatives including this compound against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with methoxy and dimethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that this compound showed significant cytotoxic effects at higher concentrations. The mechanism was attributed to apoptosis induction in malignant cells .

Properties

IUPAC Name

6-methoxy-2-N,2-N-dimethylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11(2)7-5-4-6(9)8(10-7)12-3/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOLFPULWLFLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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